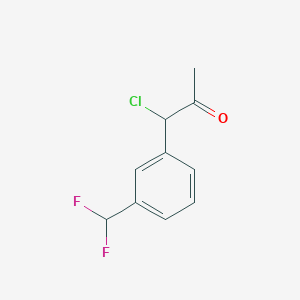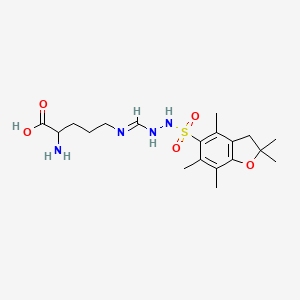
(R,E)-2-amino-5-(N'-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)formohydrazonamido)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Arg(Pbf)-OH, also known as N-ω-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, which is used to protect the guanidino group of arginine during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(Pbf)-OH typically involves the protection of the guanidino group of arginine with the Pbf group. This is achieved through a series of chemical reactions that include the use of protecting groups and coupling reagents. The Boc (tert-butyloxycarbonyl) and Pbf protecting groups are removed using a mixture of dichloromethane, triisopropylsilane, and trifluoroacetic acid .
Industrial Production Methods
Industrial production of H-D-Arg(Pbf)-OH involves large-scale synthesis using automated peptide synthesizers. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. The use of microwave-assisted SPPS has been reported to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
H-D-Arg(Pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Pbf protecting group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, triisopropylsilane.
Coupling: HBTU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the arginine residue is incorporated with its guanidino group protected or deprotected as needed.
科学的研究の応用
H-D-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins for various research purposes.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for use in diagnostics and as research tools
作用機序
The mechanism of action of H-D-Arg(Pbf)-OH is primarily related to its role in peptide synthesis. The Pbf protecting group prevents unwanted side reactions involving the guanidino group of arginine during peptide assembly. This ensures the correct sequence and structure of the synthesized peptide. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .
類似化合物との比較
Similar Compounds
H-D-Arg(Boc)-OH: Another arginine derivative with a Boc protecting group.
H-D-Arg(Tos)-OH: Arginine derivative with a Tosyl protecting group.
H-D-Arg(Mtr)-OH: Arginine derivative with a Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) protecting group.
Uniqueness
H-D-Arg(Pbf)-OH is unique due to the stability and efficiency of the Pbf protecting group. The Pbf group is less prone to side reactions and provides better protection for the guanidino group compared to other protecting groups like Boc and Tosyl. This makes H-D-Arg(Pbf)-OH particularly valuable in the synthesis of complex peptides .
特性
分子式 |
C19H30N4O5S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-amino-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C19H30N4O5S/c1-11-12(2)17(13(3)14-9-19(4,5)28-16(11)14)29(26,27)23-22-10-21-8-6-7-15(20)18(24)25/h10,15,23H,6-9,20H2,1-5H3,(H,21,22)(H,24,25) |
InChIキー |
ASFXBICQUIOYIN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


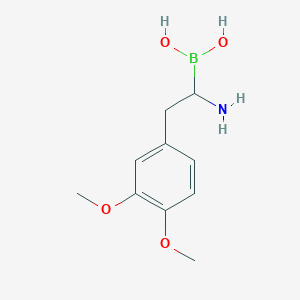
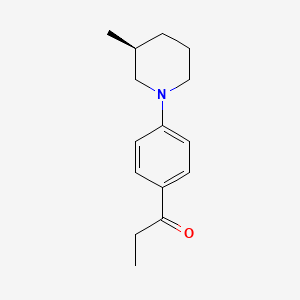


![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)

![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
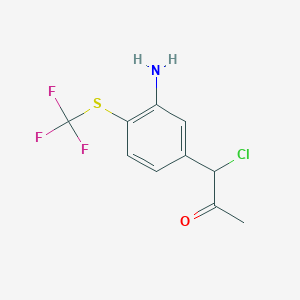
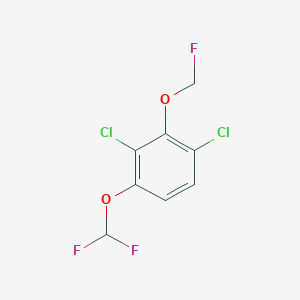

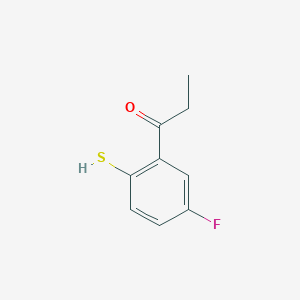
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
